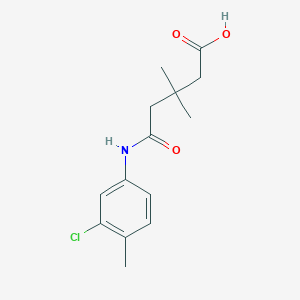
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, commonly known as DMPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of DMPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in various biological processes. DMPT has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
DMPT has been found to have various biochemical and physiological effects, including an increase in the levels of acetylcholine in the brain, as well as an increase in the levels of certain hormones. DMPT has also been found to have antioxidant properties, which can help protect cells from oxidative damage. In addition, DMPT has been found to enhance the growth and development of plants, which could be useful in agriculture.
实验室实验的优点和局限性
One advantage of using DMPT in lab experiments is its relatively high yield and purity. DMPT can be synthesized through various methods, and the yield of the compound is relatively high. In addition, DMPT has been found to have various biochemical and physiological effects, which can be useful in various experiments. However, one limitation of using DMPT is its potential toxicity. DMPT has been found to be toxic to certain cell types, and caution should be taken when using this compound in experiments.
未来方向
There are several future directions for the study of DMPT. One direction is the development of new drugs based on the antimicrobial, antifungal, and antiviral properties of DMPT. Another direction is the study of the anti-inflammatory properties of DMPT, which could lead to the development of new treatments for various inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of DMPT and its effects on the nervous system. Finally, the potential use of DMPT in agriculture should be further explored, as it has been found to enhance the growth and development of plants.
合成方法
DMPT can be synthesized through various methods, including the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with 2-amino-5-methylthiazole, followed by the addition of phenyl isocyanate. Another method involves the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with thionyl chloride, followed by the addition of 2-amino-5-methylthiazole and phenyl isocyanate. The yield of DMPT through these methods is relatively high, and the purity of the compound can be improved through recrystallization.
科学研究应用
DMPT has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. DMPT has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. In addition, DMPT has been studied for its potential use in the field of agriculture, as it has been found to enhance the growth and development of plants.
属性
分子式 |
C20H20N2O3S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3S/c1-13-19(15-7-5-4-6-8-15)22-20(26-13)21-18(23)12-14-9-10-16(24-2)17(11-14)25-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
InChI 键 |
CSYOCPGCFYNPPX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)
![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)




![[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid](/img/structure/B277337.png)
